molecular formula C6H4F3NO B055205 3-Amino-2,4,6-trifluorophenol CAS No. 113512-72-4

3-Amino-2,4,6-trifluorophenol

Cat. No. B055205
M. Wt: 163.1 g/mol
InChI Key: JRJOEUOVPLIHLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Amino-2,4,6-trifluorophenol-related compounds involves multiple steps, starting from difluorophenol precursors. For instance, compounds similar to 3-Amino-2,4,6-trifluorophenol have been synthesized from 2,6-difluorophenol to explore their potential as bioisosteres of carboxylic acids, indicating the versatility of fluorophenols in medicinal chemistry (Qiu et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-Amino-2,4,6-trifluorophenol has been extensively studied through techniques like X-ray diffraction, showcasing the impact of fluorination on molecular geometry and intermolecular interactions. For example, the structural analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one demonstrates the detailed geometric parameters achievable with fluorinated compounds, highlighting the role of fluorine atoms in stabilizing certain molecular frameworks (Hwang et al., 2006).

Chemical Reactions and Properties

The reactivity of 3-Amino-2,4,6-trifluorophenol derivatives towards various chemical transformations is a subject of interest. The presence of amino and trifluorophenol groups facilitates a wide range of chemical reactions, such as nucleophilic substitutions and coupling reactions, leading to the synthesis of complex organic frameworks. The ability to undergo reactions with bifunctional compounds, as seen in the synthesis of heterocyclic compounds from dithietane precursors, is a testament to its versatility (Kitazume & Ishikawa, 1974).

properties

IUPAC Name

3-amino-2,4,6-trifluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJOEUOVPLIHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)O)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302584
Record name Phenol, 3-amino-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2,4,6-trifluorophenol

CAS RN

113512-72-4
Record name Phenol, 3-amino-2,4,6-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113512-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-amino-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-2,4,6-trifluorophenol
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